molecular formula C11H12N4O3S B2354585 N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide CAS No. 17050-34-9

N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

Cat. No.: B2354585
CAS No.: 17050-34-9
M. Wt: 280.3
InChI Key: WVUQLMAHVIIWID-UHFFFAOYSA-N
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Description

N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C₁₁H₁₂N₄O₃S It is characterized by the presence of an allyl group, a nitrobenzoyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

The synthesis of N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-nitrobenzoyl chloride with N-allylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Condensation: The hydrazinecarbothioamide moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones or thiosemicarbazones.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The allyl group and hydrazinecarbothioamide moiety can also participate in reactions with biomolecules, contributing to the compound’s overall activity. The exact pathways and targets involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:

    N-allyl-2-(3-nitrobenzoyl)hydrazinecarboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group.

    This compound: Similar but with different substituents on the benzoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydrazinecarbothioamide structure, characterized by a hydrazine group (–NH–NH–) linked to a carbonyl and thioamide functional group. The compound includes an allyl group (–CH=CH_2) and a 3-nitrobenzoyl moiety, contributing to its reactivity and biological activity. The molecular formula is C11_{11}H12_{12}N4_{4}O3_{3}S.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. faecalis40-50 µg/mL
P. aeruginosa40-50 µg/mL
S. typhi40-50 µg/mL
K. pneumoniae40-50 µg/mL

The compound demonstrated comparable inhibition zones to standard antibiotics like ceftriaxone, indicating its potential as an alternative antimicrobial agent .

2. Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in inhibiting cancer stem cells (CSCs). Studies have shown that the compound can significantly reduce the population of ALDH1+ CSCs in breast cancer models:

Cell Line ALDH1+ Cell Reduction (%) Concentration Tested (μmol/L)
BT-47496%10
MDA-MB-43693%10

These findings suggest that the compound may target CSCs effectively without exerting significant cytotoxic effects on differentiated cancer cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells.
  • Interaction with Enzymes : The compound's structure allows it to bind to specific enzymes involved in cancer progression, potentially inhibiting their activity.

Ongoing research aims to elucidate the specific molecular targets and pathways involved in the compound's action .

Case Studies

Several studies have evaluated the efficacy of this compound in various experimental settings:

  • In Vitro Studies : In vitro assays demonstrated that treatment with the compound led to a significant decrease in cell viability among cancer cell lines, with IC50_{50} values indicating substantial potency against specific types of cancer.
  • Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor growth when treated with this compound, suggesting its potential for further development as a therapeutic agent.

Properties

IUPAC Name

1-[(3-nitrobenzoyl)amino]-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-2-6-12-11(19)14-13-10(16)8-4-3-5-9(7-8)15(17)18/h2-5,7H,1,6H2,(H,13,16)(H2,12,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUQLMAHVIIWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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